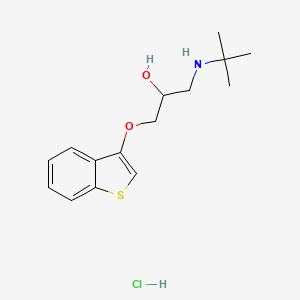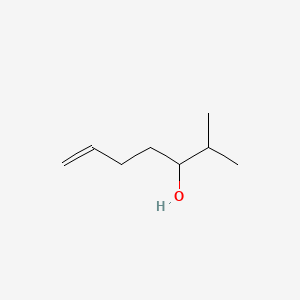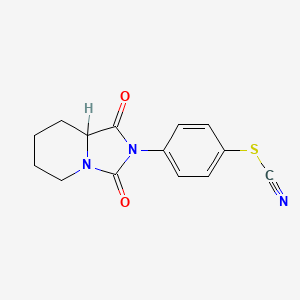
3,3'-(1,4-Phenylene)di(oxolane-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) is an organic compound with a unique structure consisting of two oxolane-2,5-dione groups connected by a 1,4-phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) typically involves the reaction of 1,4-phenylenediamine with oxalyl chloride to form the corresponding diacid chloride. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Nitrophenyl)oxolane-2,5-dione
- 3-(2,4-Dichlorophenyl)oxolane-2,5-dione
- 3-(3-Triethoxysilylpropyl)oxolane-2,5-dione
Uniqueness
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) is unique due to its symmetrical structure and the presence of two oxolane-2,5-dione groups. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
78540-30-4 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
3-[4-(2,5-dioxooxolan-3-yl)phenyl]oxolane-2,5-dione |
InChI |
InChI=1S/C14H10O6/c15-11-5-9(13(17)19-11)7-1-2-8(4-3-7)10-6-12(16)20-14(10)18/h1-4,9-10H,5-6H2 |
Clé InChI |
GCWMJBDJJCULIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)C3CC(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


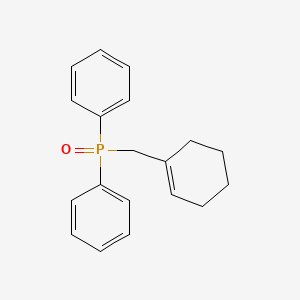

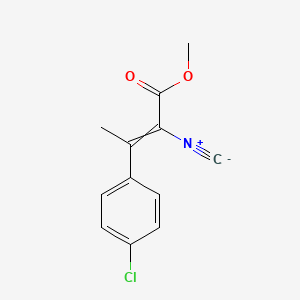
![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
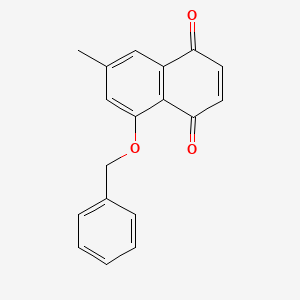
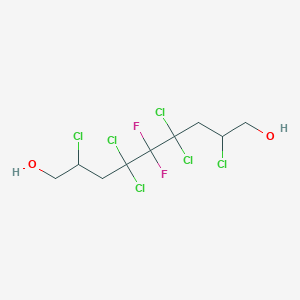
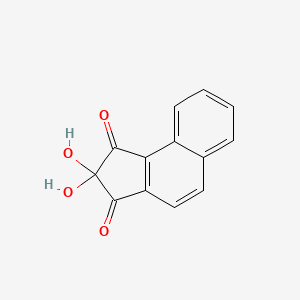
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
